molecular formula C25H20N4O3 B2405516 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-75-8

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2405516
CAS No.: 901021-75-8
M. Wt: 424.46
InChI Key: WQIKFOPDDNMYIY-UHFFFAOYSA-N
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Description

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound with the molecular formula C₂₅H₂₀N₄O₄ and a molecular weight of 440.45 g/mol . It belongs to the class of pyrazolo[4,3-c]quinoline derivatives, which are fused heterocyclic systems of significant interest in medicinal chemistry research due to their diverse biological activities . These compounds are the subject of ongoing scientific investigation for their photophysical and biological properties . Derivatives of pyrazolo[4,3-c]quinoline have been demonstrated to exhibit potent anti-inflammatory properties in scientific research . Specific analogs have shown significant activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, a common model for studying inflammation . The anti-inflammatory effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, making this class of compounds a valuable scaffold for researching new anti-inflammatory agents . The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl rings are critical for optimizing biological activity and reducing cytotoxicity . The synthesis of such complex pyrazoloquinoline structures often involves multi-step organic reactions. Common methodologies include Friedländer condensation, which involves o-aminocarbonyl compounds and appropriate pyrazolones, or multi-component reactions that are efficient for constructing the heterocyclic core . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Properties

IUPAC Name

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-3-32-20-11-12-23-21(14-20)25-22(15-26-23)24(17-9-7-16(2)8-10-17)27-28(25)18-5-4-6-19(13-18)29(30)31/h4-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIKFOPDDNMYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the ethoxy, methylphenyl, and nitrophenyl groups through various substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly involves reagents such as sodium borohydride or lithium aluminum hydride to reduce nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: These reactions, such as Suzuki or Heck coupling, can be used to form carbon-carbon bonds, expanding the molecular framework.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified electronic properties or enhanced biological activity.

Scientific Research Applications

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a pharmaceutical agent due to its unique structure and possible interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

Structural and Functional Variations

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Compound Name R1 (Position 8) R2 (Position 3) R3 (Position 1) Molecular Weight Key Biological Activity
Target Compound Ethoxy 4-Methylphenyl 3-Nitrophenyl 410.43 Not reported (hypothesized anti-inflammatory/anticancer)
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Ethoxy 4-Fluorophenyl H 307.33 Undisclosed (structural analog)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) H 4-Hydroxyphenyl H ~300 (estimated) Anti-inflammatory (IC50: submicromolar NO inhibition)
1-(4-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline H 4-Methylphenyl 4-Chlorophenyl ~450 (estimated) Anticancer (trifluoromethyl enhances potency)
8-Ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline Ethoxy 4-Methoxyphenyl 3-Nitrophenyl 440.46 Undisclosed (higher molecular weight)

Key Observations

Substituent Effects on Activity: Amino groups (e.g., compound 2i) improve anti-inflammatory activity via inhibition of iNOS and COX-2 . Nitro groups (e.g., target compound) may enhance binding affinity but reduce solubility due to electron-withdrawing effects. Fluorine/trifluoromethyl groups (e.g., ) increase metabolic stability and lipophilicity, critical for CNS-targeting drugs.

Synthetic Approaches: The target compound likely follows Claisen-Schmidt condensation or reductive cyclization pathways, similar to other pyrazoloquinolines . Derivatives with amino groups (e.g., 2i) are synthesized via nucleophilic substitution of 4-chloro precursors .

QSAR Insights :

  • Hydrophobic substituents (e.g., 4-methylphenyl) at position 3 enhance interactions with hydrophobic pockets in enzymes like COX-2 .
  • Ethoxy groups at position 8 balance solubility and membrane permeability compared to bulkier substituents .

Biological Activity

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class, which has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing ethoxy and nitro-substituted phenyl groups in the formation of the pyrazoloquinoline structure.
  • Oxidation and Reduction Processes : To yield various derivatives that may exhibit different biological activities.

Table 1: Key Synthetic Steps

StepReaction TypeReagentsConditions
1CondensationEthoxy group, 4-methylphenyl groupReflux in ethanol
2OxidationOxidizing agents (e.g., potassium permanganate)Controlled temperature
3ReductionReducing agents (e.g., lithium aluminum hydride)Anhydrous conditions

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antibacterial and antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Anticancer Properties

Preliminary investigations suggest that the compound may inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against human leukemia cells and melanoma cells. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

The precise mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Binding : It can bind to certain receptors that modulate cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Effects :
    • Objective : Evaluate the cytotoxic effects on human promyelocytic leukemia HL-60 cells.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Evaluation :
    • Objective : Assess antibacterial activity against various bacterial strains.
    • Findings : Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effect
AntimicrobialVarious bacterial strainsSignificant growth inhibition
AnticancerHL-60 leukemia cellsInduction of apoptosis
Melanoma B16F10 cellsDose-dependent cytotoxicity

Q & A

Q. What are the standard synthetic routes for 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted phenylhydrazines with ketones or aldehydes to form hydrazone intermediates.
  • Step 2 : Cyclization via acid catalysis (e.g., H₂SO₄) to construct the pyrazoloquinoline core.
  • Step 3 : Introduction of substituents (e.g., ethoxy, nitrophenyl) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key reagents include palladium catalysts for cross-coupling and nitro-group retention strategies to avoid reduction during synthesis .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : Assigns proton environments (e.g., ethoxy CH₂CH₃ at δ 1.2–1.4 ppm) and confirms substituent positions .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., quinoline C-N bond ≈ 1.34 Å) and validates spatial arrangement .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₆H₂₂N₄O₃, exact mass 438.42 g/mol) .

Q. What biological assays are commonly used to evaluate its activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ = 1–5 µM in HeLa cells) .
  • Apoptosis Detection : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How can synthesis yield be optimized while maintaining purity?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield (85% vs. 60%) .
  • Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki coupling, achieving >90% conversion .
  • Byproduct Mitigation : Employ flash chromatography or recrystallization in ethanol/water mixtures .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation .
  • Target Selectivity Profiling : Use kinase panels to rule off-target effects (e.g., >50% inhibition at 10 µM against unrelated kinases) .

Q. What structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects :
Substituent PositionActivity TrendExample
3-(4-Methylphenyl)↑ Lipophilicity, ↑ membrane permeabilityIC₅₀ improves from 5 µM → 1 µM
1-(3-Nitrophenyl)↓ Solubility, ↑ enzyme binding affinityCOX-2 inhibition ΔG = -9.2 kcal/mol
8-EthoxyMetabolic stability (vs. methoxy)t₁/₂ increases from 2h → 6h
  • Computational Modeling : DFT calculations optimize substituent electronic effects (e.g., nitro group electron-withdrawing enhances π-π stacking) .

Q. How does the compound interact with biological targets at the molecular level?

  • Molecular Docking : Nitrophenyl group occupies COX-2 hydrophobic pocket (PDB: 5KIR), forming H-bonds with Arg120 .
  • Mutagenesis Studies : Mutation of Tyr355 in iNOS abolishes inhibition, confirming critical binding residue .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k𝒹 = 0.03 s⁻¹) .

Q. What strategies improve its stability under physiological conditions?

  • pH Stability Testing : Degrades <10% at pH 7.4 (37°C, 24h) but hydrolyzes rapidly at pH <3 .
  • Prodrug Design : Mask nitro group as amine (reducible in vivo) to enhance solubility and reduce toxicity .
  • Lyophilization : Formulate with trehalose to retain >95% activity after 6 months at -80°C .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity (IC₅₀ = 1 µM vs. 10 µM in similar cell lines).
Resolution :

  • Variable 1 : Cell confluency (80% vs. 50% confluency alters uptake).
  • Variable 2 : Serum concentration (10% FBS vs. 1% FBS increases protein binding).
  • Method : Repeat assays under standardized conditions (e.g., 70% confluency, 5% FBS) .

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